1-chloro-4-(2-nitroethyl)benzene
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Overview
Description
1-chloro-4-(2-nitroethyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a chlorophenyl group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-4-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)ethane using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of 1-(4-chlorophenyl)-2-nitroethane often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 1-(4-Chlorophenyl)-2-aminoethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-chloro-4-(2-nitroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-nitroethane primarily involves its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to reduction and substitution reactions. These reactions often involve the transfer of electrons and the formation of new chemical bonds, leading to the formation of various products .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethane: Lacks the nitro group, making it less reactive in reduction and substitution reactions.
2-Nitro-1-phenylethane: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness: 1-chloro-4-(2-nitroethyl)benzene is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
CAS No. |
60947-43-5 |
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Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-chloro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 |
InChI Key |
PXPMXGBWFXMDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])Cl |
Origin of Product |
United States |
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